molecular formula C6AlF9O6 B1604185 Aluminium tris(trifluoroacetate) CAS No. 36554-89-9

Aluminium tris(trifluoroacetate)

Cat. No. B1604185
CAS RN: 36554-89-9
M. Wt: 366.03 g/mol
InChI Key: FJYDXYVSFFWRER-UHFFFAOYSA-K
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Description

Aluminium tris(trifluoroacetate) is an organofluorine compound with the chemical formula Al(C2F3O2)3. It is a colorless, crystalline solid that is soluble in organic solvents. It is widely used in organic synthesis, as a catalyst, and as a reagent for the preparation of other compounds. It is also used in the manufacture of pharmaceuticals, dyes, and photographic chemicals.

Scientific Research Applications

Optical Coatings

Aluminium tris(trifluoroacetate) is used in the preparation and stabilization of aluminium trifluoroacetate fluoride sols for optical coatings . These sols consist mainly of small oligomeric or cluster units of aluminium fluoride, which are not measurable by DLS, WAXS, SAXS, and show unusual narrow signals in solid state NMR . The sol particles were modified by trifluoroacetic acid to prevent agglomeration, and as a result, the obtained xerogels can be re-dispersed transparently in organic solvents .

Synthesis of Nanoscaled Metal Fluorides

The non-aqueous fluorolytic sol–gel synthesis of nanoscaled metal fluorides uses Aluminium tris(trifluoroacetate) . This synthesis approach results in the formation of a large variety of metal alkoxide fluoride clusters . These nanoscopic metal fluorides obtained via this new synthesis approach exhibit distinctly different properties compared with their classically prepared homologues .

Structural Investigations in Metal-Organic Chemistry

Aluminium tris(trifluoroacetate) plays a crucial role in structural investigations within metal-organic chemistry. It is employed in the synthesis and characterization of metal-organic compounds.

Synthesis of Coordination Compounds

Aluminium tris(trifluoroacetate) is utilized in the synthesis of various coordination compounds.

Medical Research

Aluminium tris(trifluoroacetate) has been widely used in various fields, including medical research.

Environmental Research

Aluminium tris(trifluoroacetate) is also used in environmental research.

Industrial Research

In addition to the above, Aluminium tris(trifluoroacetate) finds its application in industrial research.

Mechanism of Action

properties

IUPAC Name

aluminum;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2HF3O2.Al/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYDXYVSFFWRER-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6AlF9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626829
Record name Aluminium tris(trifluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminium tris(trifluoroacetate)

CAS RN

36554-89-9
Record name Aluminium tris(trifluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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